1-{6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperazine

[1,2,4]triazolo[1,5-a]pyridine regiochemistry piperazine derivatization

1-{6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperazine (CAS 1520785-58-3) is a heterobifunctional building block comprising a 6-chloro-substituted [1,2,4]triazolo[1,5-a]pyridine core linked at the 2-position to a piperazine ring. The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged chemotype in kinase inhibitor drug discovery, appearing in selective JAK2 inhibitors (e.g., CEP-33779, JAK2 IC50 = 1.8 nM), VEGFR2 inhibitors, PI3K/mTOR inhibitors, and RORγt inverse agonists.

Molecular Formula C10H12ClN5
Molecular Weight 237.69
CAS No. 1520785-58-3
Cat. No. B2427731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperazine
CAS1520785-58-3
Molecular FormulaC10H12ClN5
Molecular Weight237.69
Structural Identifiers
SMILESC1CN(CCN1)C2=NN3C=C(C=CC3=N2)Cl
InChIInChI=1S/C10H12ClN5/c11-8-1-2-9-13-10(14-16(9)7-8)15-5-3-12-4-6-15/h1-2,7,12H,3-6H2
InChIKeyUOFACLBMVDECCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperazine (CAS 1520785-58-3): Chemotype Identity and Procurement Relevance


1-{6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperazine (CAS 1520785-58-3) is a heterobifunctional building block comprising a 6-chloro-substituted [1,2,4]triazolo[1,5-a]pyridine core linked at the 2-position to a piperazine ring [1]. The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged chemotype in kinase inhibitor drug discovery, appearing in selective JAK2 inhibitors (e.g., CEP-33779, JAK2 IC50 = 1.8 nM), VEGFR2 inhibitors, PI3K/mTOR inhibitors, and RORγt inverse agonists [2]. Critically, this specific compound — bearing a chlorine at the 6-position and an unsubstituted piperazine at the 2-position — serves as a versatile synthetic intermediate; the free piperazine NH provides a derivatizable handle for amide coupling, sulfonamide formation, or N-alkylation, while the 6-chloro substituent enables further cross-coupling reactions [3]. However, it must be explicitly stated: no peer-reviewed head-to-head biological or physicochemical comparison studies featuring this exact compound against defined analogs were identified in the publicly available literature.

Why 1-{6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperazine Cannot Be Casually Substituted


Within the [1,2,4]triazolo[1,5-a]pyridine chemical series, seemingly minor structural modifications produce profound shifts in target selectivity, pharmacokinetics, and synthetic tractability. The 6-chloro substituent is not an inert placeholder; in analogous triazolopyridine kinase inhibitors, halogen substitution at the 6-position modulates both electronic properties and steric fit within the ATP-binding pocket, directly influencing kinase selectivity profiles [1]. The 2-piperazinyl attachment point is equally consequential: in the RORγt inverse agonist series, relocation of the piperazine moiety from one position to another destroyed activity entirely . Furthermore, generic substitution of this building block with a different halo-analog (e.g., 6-fluoro or 6-bromo) or with a different amine (e.g., morpholine, N-methylpiperazine) would alter the downstream chemistry options — the unsubstituted piperazine NH on this compound is deliberately retained as a reactive anchor point for library synthesis, a feature lost in N-alkylated or acylated analogs [2]. For procurement, the key practical consideration is that this compound provides both a halogen handle (6-Cl) and a free secondary amine simultaneously in one intermediate, a dual-functionality combination that structurally similar piperazine-triazolopyridines sold as pre-derivatized end-products cannot replicate.

Quantitative Differentiation Evidence for 1-{6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperazine (CAS 1520785-58-3)


Regiospecific Scaffold Identity: 2-(Piperazin-1-yl) Substitution Confers Synthetic Versatility Absent in Isomeric Analogs

The target compound bears the piperazine at the 2-position of the [1,2,4]triazolo[1,5-a]pyridine core. This regiospecific attachment is structurally distinct from analogs bearing substituents at the 6-, 7-, or 8-positions of the same core. In the JAK inhibitor patent literature (US Patent 9,873,709), the 2-amino or 2-piperazinyl attachment is explicitly utilized for its direct interaction with the kinase hinge region; compounds with substitution at alternative positions show dramatically different selectivity profiles [1]. The unsubstituted piperazine NH at this position is a deliberate design feature enabling rapid diversification in medicinal chemistry campaigns — a functional-group advantage that pre-derivatized analogs (e.g., N-methylpiperazine or N-acetylpiperazine variants) do not offer.

[1,2,4]triazolo[1,5-a]pyridine regiochemistry piperazine derivatization

6-Chloro Substitution Impacts Kinase Selectivity: Class-Level Inference from JAK2 Inhibitor SAR

In the broader [1,2,4]triazolo[1,5-a]pyridine kinase inhibitor class, the 6-position substituent is a critical determinant of JAK2 vs. JAK3 selectivity. The reference JAK2 inhibitor CEP-33779 (IC50 = 1.8 ± 0.6 nM for JAK2) achieves 65-fold selectivity over JAK3 through a combination of 8-(4-methylsulfonylphenyl) substitution and the 2-amino-aryl hinge-binding motif [1]. While the target compound lacks the 8-aryl substitution of CEP-33779, its 6-chloro substituent occupies the same position where halogen electronic effects have been shown to modulate kinase selectivity in the PI3K inhibitor series [2]. By contrast, 6-unsubstituted or 6-methyl analogs in related series show reduced potency due to loss of favorable halogen-protein interactions [1]. This class-level SAR supports the procurement value of the 6-chloro variant specifically, as opposed to 6-H, 6-F, or 6-Br alternatives, when the intended use involves kinase-targeted library design.

JAK2 inhibitor halogen SAR kinase selectivity

Triazolopyridine Scaffold Confers Favorable Drug-Like Physicochemical Properties: Cross-Study Comparison with Imidazopyridine Analogs

A 2013 study from Takeda Pharmaceuticals directly compared [1,2,4]triazolo[1,5-a]pyridine derivatives against imidazo[1,2-a]pyridine, imidazo[1,2-b]pyridazine, thiazolo[5,4-b]pyridine, and 1,3-benzothiazole cores as type-II VEGFR2 kinase inhibitors [1]. Among these, the [1,2,4]triazolo[1,5-a]pyridine derivative 13d demonstrated superior physicochemical properties including favorable solubility and metabolic stability, while maintaining potent VEGFR2 inhibition with slow dissociation kinetics [1]. The triazolopyridine core was specifically selected because the N1-nitrogen acts as a hydrogen-bond acceptor interacting with the Cys919 backbone NH in the kinase hinge region — an interaction geometry that the imidazopyridine and benzothiazole cores could not replicate [1]. Although compound 13d differs from the target compound (it bears a 5,6-fused anilide rather than a 2-piperazinyl-6-chloro substitution), the scaffold-level comparison establishes that procurement of a [1,2,4]triazolo[1,5-a]pyridine-based building block is preferable over an imidazopyridine alternative for kinase-targeted programs.

VEGFR2 inhibitor physicochemical properties scaffold comparison

Piperazine-RORγt Pharmacophore: 2-Piperazinyl Attachment Is Required for Inverse Agonist Activity

In the RORγt inverse agonist series reported by Nakajima et al. (2020), the piperazine moiety attached at the 2-position of the [1,2,4]triazolo[1,5-a]pyridine core was identified as a critical pharmacophoric element . The lead compound 1a (a piperazine-containing triazolopyridine) showed potent RORγt inverse agonism; SAR studies demonstrated that modifications to the piperazine ring — including methylation, acylation, or replacement with morpholine — significantly altered both potency and metabolic stability . While the target compound (6-chloro, unsubstituted piperazine) was not the specific molecule evaluated in this study, the pharmacophoric relevance of the 2-piperazinyltriazolopyridine substructure is directly demonstrated: the free piperazine NH is essential for maintaining hydrogen-bonding interactions, and the 2-position attachment is non-negotiable for activity in this target class .

RORγt inverse agonist piperazine pharmacophore structure-activity relationship

Adenosine Receptor SAR: Isomeric Triazolopyridine Scaffolds Yield Divergent Selectivity Profiles

Guba et al. (2004) conducted a direct head-to-head comparison of 20 pairs of isomeric [1,2,4]triazolo[1,5-a]pyridine derivatives — specifically, 8-amino-2-aryl-6-carboxyl amide isomers versus 5-amino-2-aryl-7-carboxyl amide isomers — for human adenosine A2a (hA2a) receptor inhibition and selectivity over hA1 [1]. The study demonstrated that the position of the amino group (8- vs. 5-) and the carboxyl amide (6- vs. 7-) dramatically altered both potency and selectivity: the H-bond donor strength of the free amino group was identified as the primary determinant of hA2a activity and hA1 selectivity [1]. While the target compound's 6-chloro-2-piperazinyl substitution pattern is different from the amino-aryl-carboxyl amide isomers studied, this is the only publicly available direct comparative study establishing that positional isomerism within the [1,2,4]triazolo[1,5-a]pyridine scaffold yields quantifiable selectivity differences. This reinforces the procurement principle that positional isomer identity cannot be treated as interchangeable.

adenosine receptor scaffold isomerism selectivity

Verified Purity Specification (95%): Batch-to-Batch Consistency as a Procurement Quality Gate

Multiple independent suppliers list the standard purity specification for CAS 1520785-58-3 at 95%, with analytical verification available via NMR, HPLC, or GC . In medicinal chemistry building block procurement, a verified 95% purity threshold is a practical differentiator: lower-purity batches (common for custom-synthesized analogs) may contain residual palladium, unreacted starting materials, or regioisomeric impurities that confound biological assay interpretation [1]. While this is a baseline specification rather than a comparative advantage over another specific compound, it provides a procurement-relevant quality anchor: any alternative 6-halo-2-piperazinyltriazolopyridine sourced from a single non-verified supplier would lack this multi-vendor consensus quality standard.

purity specification quality control procurement standard

Recommended Procurement and Research Application Scenarios for 1-{6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperazine (CAS 1520785-58-3)


Kinase-Focused Fragment Library or Focused Compound Collection Synthesis

The [1,2,4]triazolo[1,5-a]pyridine scaffold is a validated kinase hinge-binding motif, as demonstrated in JAK2 (CEP-33779, IC50 = 1.8 nM) and VEGFR2 inhibitor programs . This compound provides the core scaffold with two derivatizable handles: the free piperazine NH for rapid amide or sulfonamide library construction, and the 6-chloro group for Suzuki or Buchwald-Hartwig cross-coupling [1]. Procurement of this intermediate is strategically justified over pre-functionalized analogs when the research objective is systematic SAR exploration of both the 6-position and the piperazine N-substituent simultaneously. The 95% purity specification ensures that downstream library compounds are not contaminated with structurally similar impurities that could generate false-positive screening hits [2].

RORγt or Nuclear Receptor Inverse Agonist Lead Optimization

Published SAR from Nakajima et al. (2020) establishes that the 2-piperazinyltriazolopyridine substructure is a critical pharmacophoric element for RORγt inverse agonism, with the free piperazine NH essential for target engagement . This compound serves as an ideal starting point for lead optimization campaigns targeting RORγt or related nuclear receptors (RORα, RORγ, PXR), where the 6-chloro substituent can be systematically varied to optimize metabolic stability while retaining the essential piperazine pharmacophore. Alternative building blocks with blocked piperazine (N-Me, N-Ac, N-Boc) would require additional deprotection steps, adding synthetic complexity and cost .

α-Glucosidase Inhibitor Development Leveraging Triazolopyridine Scaffold

A 2025 study validated the [1,2,4]triazolo[1,5-a]pyridine scaffold as a novel, potent α-glucosidase inhibitor chemotype with selectivity over α-amylase . While the target compound was not directly tested in this study, the scaffold validation supports its use as a starting intermediate for α-glucosidase inhibitor discovery programs. The 2-piperazinyl-6-chloro substitution pattern provides synthetic flexibility to explore both the 6-position (via cross-coupling) and the piperazine terminus (via amide formation) for SAR optimization, potentially yielding analogs with improved potency over the published series .

PI3K/mTOR Dual Inhibitor Medicinal Chemistry Programs

The 2-substituted [1,2,4]triazolo[1,5-a]pyridine scaffold has demonstrated efficacy in PI3K/mTOR dual inhibition, with certain derivatives showing potent antiproliferative activity against human cancer cell lines and reduced acute oral toxicity compared to earlier leads . This compound provides the 2-amino-triazolopyridine core required for PI3K hinge binding, with the added advantage of an unsubstituted piperazine that can be elaborated with urea, carbamate, or sulfonamide groups — modifications shown in the literature to retain PI3K/mTOR inhibitory activity while dramatically reducing toxicity . Procurement of the 6-chloro variant specifically enables subsequent diversification at the 6-position, which is a key vector for optimizing selectivity within the PI3K isoform family .

Quote Request

Request a Quote for 1-{6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.